molecular formula C5H4N2 B1524052 5-Ethynyl-1H-pyrazole CAS No. 23486-70-6

5-Ethynyl-1H-pyrazole

Cat. No.: B1524052
CAS No.: 23486-70-6
M. Wt: 92.1 g/mol
InChI Key: KUOWLAMMSCRRFS-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-pyrazole is a heterocyclic compound with the empirical formula C5H4N2. It has a molecular weight of 92.10 . It is a member of the pyrazole family, which are compounds containing a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation of the molecule is C#Cc1ccn[nH]1 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : 5-Ethynyl-1H-pyrazole derivatives are synthesized using microwave irradiation, which facilitates rapid heterocyclization. This method preferentially yields 1,3-disubstituted regio-isomers (Bagley et al., 2007).
  • Cross-Coupling Reactions : These derivatives are used as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones (Arbačiauskienė et al., 2011).
  • Synthesis of Fluorescent Pyrazoles : A reaction path involving cross-conjugated enynones and arylhydrazines leads to the synthesis of pyrazoles with fluorescent properties, offering applications in material sciences (Golovanov et al., 2021).

Future Directions

While specific future directions for 5-Ethynyl-1H-pyrazole are not mentioned, pyrazoles in general continue to be a focus of research due to their wide applications and versatility as synthetic intermediates .

Properties

IUPAC Name

5-ethynyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWLAMMSCRRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23486-70-6
Record name 5-ethynyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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